3-Cyclohexyl-1-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea
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Overview
Description
1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a thiophen-2-ylmethyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Urea Core: This step involves the reaction of cyclohexyl isocyanate with 4-fluoroaniline to form the urea core.
Introduction of the Thiophen-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where the thiophen-2-ylmethyl group is introduced to the urea core.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA can be compared with other similar compounds, such as:
1-CYCLOHEXYL-3-(4-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA: Similar structure but with a chlorine atom instead of a fluorine atom.
1-CYCLOHEXYL-3-(4-BROMOPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of 1-CYCLOHEXYL-3-(4-FLUOROPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21FN2OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-cyclohexyl-1-(4-fluorophenyl)-1-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C18H21FN2OS/c19-14-8-10-16(11-9-14)21(13-17-7-4-12-23-17)18(22)20-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13H2,(H,20,22) |
InChI Key |
ZNEXRBQPHPHKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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